N-(1H-benzimidazol-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzimidazole and tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and tetrazole rings in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure suggests it may have therapeutic properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzothiazol-2-yl)-arylamides
- 1-benzo[1,3]dioxol-5-yl derivatives
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of benzimidazole and tetrazole rings in its structure. This dual functionality can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H12ClN7O |
---|---|
Molecular Weight |
353.76 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12ClN7O/c17-12-6-5-10(24-9-19-22-23-24)7-11(12)16(25)18-8-15-20-13-3-1-2-4-14(13)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21) |
InChI Key |
WVMATAAEFDDJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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